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Introduction
Yttrium fluoride (YF₃) is a crucial low-refractive-index material extensively utilized in the

fabrication of anti-reflection (AR) coatings, particularly for applications spanning the ultraviolet

(UV) to the mid-infrared (IR) spectral regions.[1][2][3] Its desirable properties include a wide

range of transparency, good environmental stability, and low optical dispersion.[1][2] YF₃

serves as a viable alternative to radioactive materials like Thorium Fluoride (ThF₄) in IR

applications.[2][4] These application notes provide detailed protocols and data for the

deposition of yttrium fluoride thin films for use in anti-reflection coatings.

Optical Properties of Yttrium Fluoride
Yttrium fluoride is characterized by its low refractive index, which is a key requirement for a

low-index material in a multilayer AR coating stack. The refractive index is dependent on the

deposition conditions, film thickness, and wavelength of light.

Table 1: Refractive Index of Yttrium Fluoride (YF₃) Thin Films
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Wavelength
(nm)

Refractive
Index (n)

Deposition
Method

Substrate
Temperature
(°C)

Source

500 ~1.51 Not Specified Not Specified [3][5]

550
1.497 (for 1079.0

nm thick film)

Electron Beam

Evaporation
Not Specified [1]

550
1.259 (for 10.8

nm thick film)

Electron Beam

Evaporation
Not Specified [1]

550 ~1.48 - 1.52
Evaporation

(Boat or E-gun)
140 - 200 [2]

600 1.53 Evaporation 280 [6]

4000 1.48 Evaporation 280 [6]

10000 ~1.37 Not Specified Not Specified [3]

10000 ~1.28 - 1.42
Evaporation

(Boat or E-gun)
140 - 200 [2]

10000 1.3 Evaporation 280 [6]

YF₃ films exhibit a wide transparency range, typically from 200 nm in the UV to 12 µm in the

mid-infrared.[3] The material's low phonon energy contributes to this broad transparency and

makes it an excellent host for luminescent materials.[1]

Deposition Techniques for Yttrium Fluoride Anti-
Reflection Coatings
Several vacuum deposition techniques can be employed to fabricate YF₃ thin films. The choice

of method depends on the desired film properties and application requirements. The most

common methods are Electron Beam Evaporation and Thermal Evaporation. Sputtering and

Ion-Assisted Deposition (IAD) are also used to enhance film properties.

Experimental Workflow for YF₃ Thin Film Deposition
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The general workflow for depositing yttrium fluoride thin films for anti-reflection coatings

involves substrate preparation, chamber setup, the deposition process itself, and subsequent

characterization.
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Fig. 1. General experimental workflow for YF₃ AR coating fabrication.

Protocol 1: Electron Beam Evaporation (EBE)
Electron beam evaporation is a widely used technique for depositing high-quality YF₃ films.[1]

Materials and Equipment:

Yttrium Fluoride (YF₃) granules (99.99% purity)[1]

Substrates (e.g., Silicon wafers, Germanium, Zinc Selenide)

Electron beam evaporation system with a high-voltage electron gun

Molybdenum or Tantalum crucible liners[2][7]

Quartz crystal microbalance (QCM) for thickness monitoring

Substrate heater

Experimental Protocol:

Substrate Preparation:

Clean substrates ultrasonically in a sequence of solvents (e.g., acetone, isopropanol).

Rinse with deionized water and dry with nitrogen gas.

For enhanced adhesion, a glow discharge treatment or a thin adhesion layer (e.g., Y₂O₃)

can be applied prior to deposition.[2]

Deposition Chamber Setup:

Load YF₃ granules into a molybdenum or tantalum crucible liner.[2][7] It is recommended

to fill the crucible to between ⅔ and ¾ full.[7]

Mount the cleaned substrates onto the substrate holder.

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.[7]
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Deposition Process:

Heat the substrates to the desired temperature, typically between 150°C and 250°C.[7]

Substrate temperatures above 150°C can lead to the formation of crystalline layers, which

may increase light scattering.[3]

Apply high voltage (e.g., 7 kV) to the electron gun to heat the YF₃ source material.[1]

Initiate deposition at a controlled rate, typically between 0.2 and 1.5 nm/s.[1][3] Monitor the

film thickness in real-time using the QCM.

Once the desired thickness is achieved, shut off the electron beam and allow the

substrates to cool down in vacuum.

Table 2: Typical EBE Deposition Parameters for YF₃

Parameter Value Source

Starting Material YF₃ granules (99.99% purity) [1]

Substrate Temperature 100 - 180 °C [2][3]

Base Pressure < 1.5 x 10⁻⁵ Torr [8]

Deposition Rate 0.2 - 1.5 nm/s [1][3]

E-gun Voltage 7 kV [1]

Crucible Liner Molybdenum or Tantalum [2][7]

Protocol 2: Thermal Evaporation
Thermal evaporation is another common method that can be performed using a resistively

heated boat.

Materials and Equipment:

Yttrium Fluoride (YF₃) granules or tablets

Substrates
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Thermal evaporation system

Molybdenum or Tantalum evaporation boat[3]

QCM

Substrate heater

Experimental Protocol:

Substrate Preparation: Follow the same procedure as for EBE.

Deposition Chamber Setup:

Place YF₃ material into the evaporation boat.

Mount substrates and evacuate the chamber to a base pressure of 10⁻⁶ Torr.[7]

Deposition Process:

Heat the substrates to the desired temperature (e.g., 150°C - 250°C).[7]

Gradually increase the current to the evaporation boat to achieve an evaporation

temperature of approximately 1200-1400°C.[3]

Maintain a stable deposition rate, which can be up to 4 nm/s for boat evaporation.[2]

Monitor thickness with the QCM and terminate the process upon reaching the target

thickness.

Allow the system to cool before venting.

Protocol 3: RF Magnetron Sputtering
Sputtering can produce dense and durable YF₃ films.

Materials and Equipment:

Yttrium Fluoride (YF₃) ceramic target (99.99% purity)[8]
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Substrates (e.g., Sapphire)

RF magnetron sputtering system

High-purity Argon gas (99.995%)[8]

Substrate heater and rotation stage

Experimental Protocol:

Substrate Preparation: Follow the same procedure as for EBE.

Deposition Chamber Setup:

Install the YF₃ target and mount the substrates.

Evacuate the chamber to a base pressure of approximately 1.5 x 10⁻⁵ Torr.[8]

Deposition Process:

Introduce Argon gas to a working pressure of around 5 mTorr.[8][9]

Heat the substrate to the desired temperature, which can range from 400 to 700°C for

crystalline films.[8]

Apply RF power (e.g., 150 W) to the target to initiate the plasma and begin sputtering.[8]

[9]

Rotate the substrate holder (e.g., at 20 rpm) to ensure uniform film thickness.[8]

Sputter for the required duration to achieve the desired film thickness.

After deposition, turn off the RF power and gas flow, and let the substrates cool.

Table 3: Typical Sputtering Deposition Parameters for YF₃
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Parameter Value Source

Target
YF₃ ceramic target (99.99%

purity)
[8]

Substrate Temperature 400 - 700 °C [8]

Base Pressure ~1.5 x 10⁻⁵ Torr [8]

Working Pressure 5 mTorr [8][9]

Sputtering Gas Argon (99.995%) [8]

RF Power 150 W [8][9]

Substrate Rotation 20 rpm [8]

Ion-Assisted Deposition (IAD)
IAD can be used in conjunction with evaporation techniques to improve the properties of YF₃

films. It allows for the fabrication of dense, durable, and adherent films with a thickness of over

1.5 µm on various substrates.[3] The use of IAD helps to reduce the water absorption bands in

the IR spectrum.[3]
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Ion-Assisted Deposition Logic

Key IAD Parameters

Start Deposition

Evaporate YF3 Material Direct Ion Beam onto Substrate

Dense Film Growth Ion Energy (e.g., 300 eV) Ion Current Density (e.g., 30-50 µA/cm²)

End Deposition

Click to download full resolution via product page

Fig. 2. Logical relationship in Ion-Assisted Deposition (IAD).

Applications in Multilayer Anti-Reflection Coatings
Yttrium fluoride is most effective when used as the low-index material in a multilayer AR

coating stack. It is often paired with a high-index material such as Zinc Sulfide (ZnS) for

applications in the infrared.[10][11] The design of such coatings involves alternating layers of

high and low refractive index materials with specific thicknesses to achieve destructive

interference of reflected light over a broad spectral range.

Safety Precautions
While yttrium fluoride is not radioactive, standard laboratory safety practices for handling fine

powders and working with vacuum equipment should be followed. Use appropriate personal

protective equipment (PPE), including gloves and safety glasses. Refer to the material safety

data sheet (MSDS) for detailed handling and disposal information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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